REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.[CH2:9]([NH2:11])[CH3:10].[BH4-].[Na+].O>C(O)C>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][NH:11][CH2:9][CH3:10])=[CH:3][CH:2]=1 |f:2.3|
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
cold-water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
reacted for 0.5 h
|
Duration
|
0.5 h
|
Type
|
ADDITION
|
Details
|
after the end of addition
|
Type
|
CUSTOM
|
Details
|
reacted overnight (20 h)
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
Evaporated
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
ADDITION
|
Details
|
added with water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with water and saturated saline in order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
CUSTOM
|
Details
|
to obtain yellow thick liquid, 30 g, crude yield 73.4%
|
Name
|
|
Type
|
|
Smiles
|
N1=CC=C(C=C1)CNCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |